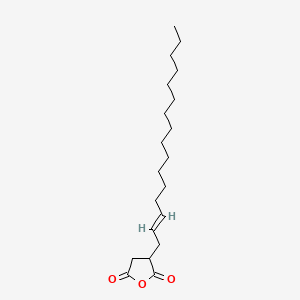

Hexadec-2-enylsuccinic anhydride

Description

Structure

2D Structure

Properties

CAS No. |

42482-07-5 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

3-[(E)-hexadec-2-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |

InChI Key |

MZDVKESGWJINHY-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CC1CC(=O)OC1=O |

Canonical SMILES |

CCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of Hexadec 2 Enylsuccinic Anhydride

Established Synthetic Routes for Anhydride (B1165640) Formation

The synthesis of hexadec-2-enylsuccinic anhydride can be achieved through several established routes, primarily involving the cyclization of a precursor diacid or the direct formation from unsaturated and anhydride-containing starting materials.

Dehydration Mechanisms of Precursor Carboxylic Acids

One of the fundamental methods for forming cyclic anhydrides is the intramolecular dehydration of the corresponding dicarboxylic acid. units.it In this case, hexadec-2-enylsuccinic acid is the direct precursor. The process involves heating the diacid, often in the presence of a strong dehydrating agent, to eliminate a molecule of water and form the five-membered anhydride ring.

Common dehydrating agents used for this type of transformation include acetic anhydride and phosphorus pentoxide. The reaction is typically conducted at elevated temperatures, for instance between 80–100°C, to facilitate the cyclization while aiming to prevent thermal degradation of the product. The use of acetic anhydride is advantageous as it can act as both a reagent and a solvent, driving the equilibrium towards the anhydride product. The mechanism involves the formation of a mixed anhydride intermediate which then undergoes an intramolecular nucleophilic acyl substitution to release acetic acid and the desired cyclic anhydride.

Table 1: Comparison of Dehydrating Agents for Anhydride Synthesis

Direct Cycloaddition and Alkylation Approaches

A more direct and widely documented method for synthesizing alkenyl succinic anhydrides is the "ene reaction," an indirect substituting addition. google.com This pericyclic reaction involves the thermal coupling of an alkene (the "ene") containing an allylic hydrogen with a reactive enophile, which in this case is maleic anhydride. google.comwikipedia.org For the synthesis of this compound, a C16 olefin such as 1-hexadecene (B165127) is reacted with maleic anhydride at high temperatures, typically ranging from 150°C to over 200°C. google.comwikipedia.orggoogle.com During this reaction, the double bond of the olefin shifts, a new carbon-carbon bond forms between the alkene and maleic anhydride, and an allylic hydrogen is transferred to the maleic anhydride moiety. google.com This route is often preferred for industrial-scale production due to its atom economy, though it can require high temperatures and measures to suppress side reactions like polymerization. wikipedia.org

Alkylation approaches have also been described, particularly for creating substituted succinic anhydrides. nih.govacs.org These can involve the alkylation of a pre-formed succinic anhydride derivative or the reaction of an imine with a substituted succinic anhydride in a formal cycloaddition. acs.orgacs.org For instance, new methods have been developed for the alkylation of aryl-substituted acetyl esters with ethyl bromoacetate (B1195939) to facilitate the synthesis of substituted succinic anhydrides. acs.org

Elucidation of Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles.

Detailed Investigations into Nucleophilic Acyl Substitution Pathways

The principal reaction mechanism for acid anhydrides is nucleophilic acyl substitution. pearson.comfiveable.memasterorganicchemistry.com This process occurs via a two-step addition-elimination pathway. fiveable.me First, a nucleophile attacks one of the carbonyl carbons of the anhydride ring. This initial attack breaks the carbonyl π bond and forms a tetrahedral intermediate. fiveable.me In the second step, the intermediate collapses, reforming the carbonyl double bond and eliminating the other half of the anhydride as a carboxylate leaving group. fiveable.memasterorganicchemistry.com The stability of this carboxylate anion makes it an excellent leaving group, driving the reaction forward. This fundamental pathway underpins the anhydride's reactions with various nucleophiles, including water, alcohols, and amines. fiveable.me

Mechanistic Analysis of Hydrolysis and Esterification Reactions

Hydrolysis and esterification are specific and highly relevant examples of nucleophilic acyl substitution for this compound.

Hydrolysis: In the presence of water, the anhydride ring readily opens. Water acts as the nucleophile, attacking a carbonyl carbon to form the tetrahedral intermediate. Subsequent elimination of the carboxylate leaving group and a proton transfer results in the formation of the dicarboxylic acid, hexadec-2-enylsuccinic acid. This reaction is often rapid, and the high reactivity of alkenyl succinic anhydrides with water means that they must be handled under anhydrous conditions to prevent premature hydrolysis. ekb.eg

Esterification (Alcoholysis): When reacted with an alcohol, this compound undergoes alcoholysis to form a monoester of hexadec-2-enylsuccinic acid. The alcohol's oxygen atom is the nucleophile that attacks a carbonyl group. The mechanism follows the same addition-elimination pathway, with the tetrahedral intermediate collapsing to expel the carboxylate and yield the ester product. fiveable.me This reaction can be catalyzed by either acid or base. The reaction is integral to its use in applications such as modifying the surface of cellulose (B213188), where the hydroxyl groups of the cellulose polymer react to form ester linkages. wikipedia.org

Table 2: Mechanistic Overview of Key Reactions

Stereochemical Considerations in the Synthesis and Reactivity of this compound

The synthesis and subsequent reactions of this compound involve important stereochemical aspects. The carbon atom on the succinic anhydride ring where the alkenyl group is attached is a chiral center.

During its synthesis via the ene reaction, the geometry of the starting alkene can influence the stereochemistry of the product. Research on the ene reaction between linear olefins and maleic anhydride has shown that the reaction can produce a mixture of products, including two regioisomers (with different positions of the double bond in the alkenyl chain) and, for each of these, two diastereomers (threo and erythro isomers). researchgate.net Notably, studies using olefinic products from Wittig syntheses, which are rich in cis-isomers, have been found to yield exclusively trans-configured double bonds in the final alkenyl succinic anhydride product upon reaction with maleic anhydride. researchgate.net This suggests a high degree of stereoselectivity in the ene reaction, where the geometry of the newly formed double bond is predominantly trans (E). researchgate.net Furthermore, it has been noted that if the starting alkene is trans-configured, this geometry is retained in the product.

When the chiral anhydride reacts with a nucleophile, the reaction occurs at one of the two non-equivalent carbonyl groups. The regioselectivity of this ring-opening can be influenced by steric and electronic factors, as well as the nature of the catalyst used, potentially leading to the preferential formation of one regioisomeric product over the other. researchgate.net

Kinetic and Thermodynamic Analyses of Anhydride Reactivity

The reactivity of the anhydride ring in this compound is central to its utility, particularly in reactions involving nucleophiles such as alcohols and amines. Understanding the kinetics and thermodynamics of these transformations is crucial for controlling reaction outcomes and optimizing process conditions.

The rate of reaction for this compound is typically studied during its transformations, such as hydrolysis or esterification. The reaction rate is the speed at which reactants are converted into products. The order of a reaction with respect to a particular reactant is the power to which the concentration of that reactant is raised in the rate law.

For a reaction like the hydrolysis of this compound, the rate can be expressed as:

Rate = k [this compound]^m [H₂O]^n

Where k is the rate constant, and m and n are the reaction orders. Since water is often the solvent and in large excess, its concentration is effectively constant, and the reaction can be treated as a pseudo-first-order reaction, where the rate depends primarily on the concentration of the anhydride. The reaction order can be determined experimentally by measuring the initial rate of reaction at varying concentrations of the anhydride, as illustrated in the table below.

Table 1: Hypothetical Data for Determining Reaction Order of Anhydride Hydrolysis This interactive table demonstrates how reaction order is determined. By observing the effect of changing reactant concentration on the initial rate, the order can be deduced.

| Experiment | Initial [Anhydride] (mol/L) | Initial Rate (mol/L·s) | Deduced Order |

|---|---|---|---|

| 1 | 0.1 | 1.0 x 10⁻³ | - |

| 2 | 0.2 | 2.0 x 10⁻³ | First Order |

| 3 | 0.3 | 3.0 x 10⁻³ | First Order |

Note: In this hypothetical case, doubling the initial anhydride concentration doubles the initial rate, which is characteristic of a first-order reaction with respect to the anhydride.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. A lower activation energy corresponds to a faster reaction rate. savemyexams.com Catalysts function by providing an alternative reaction pathway with a lower activation energy. libretexts.org

Key transformations of this compound, such as its synthesis via the ene reaction or its subsequent esterification, have distinct activation energy profiles. The synthesis from maleic anhydride and an alkene often requires thermal energy to overcome the activation barrier. In its subsequent reactions, catalysts are employed to lower this barrier, allowing the reaction to proceed under milder conditions and at a faster rate.

Table 2: Illustrative Activation Energy Profile This table compares the activation energy for a reaction with and without a catalyst, highlighting the catalyst's role in increasing reaction efficiency.

| Transformation | Condition | Activation Energy (Ea) (kJ/mol) | Relative Rate |

|---|---|---|---|

| Esterification | Uncatalyzed | 85 | Slow |

Many reactions involving anhydrides, such as esterification, are reversible. sketchy.com The equilibrium constant (Keq) is a measure of the ratio of products to reactants at equilibrium. sketchy.comlibretexts.org A Keq value greater than 1 indicates that the formation of products is favored, while a value less than 1 indicates that reactants are favored. libretexts.org When Keq is close to zero, the reaction has reached dynamic equilibrium, where the rates of the forward and reverse reactions are equal. sketchy.com

For the esterification of this compound with an alcohol to form an ester, the reaction can be written as:

Anhydride + Alcohol ⇌ Ester-Acid

The equilibrium constant expression is:

Keq = [Ester-Acid] / ([Anhydride] [Alcohol])

Measuring the concentrations of all species at equilibrium allows for the calculation of Keq, which is crucial for maximizing product yield. ck12.org

Table 3: Interpretation of Equilibrium Constant (Keq) Values This table explains how the magnitude of the equilibrium constant indicates the extent of a reversible reaction.

| Keq Value | Relative Concentrations at Equilibrium | Direction of Equilibrium |

|---|---|---|

| Keq > 1 | [Products] > [Reactants] | Equilibrium lies to the right |

| Keq < 1 | [Products] < [Reactants] | Equilibrium lies to the left |

Catalytic Strategies in the Synthesis and Chemical Transformations

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. researchgate.net Both homogeneous and heterogeneous catalysts are employed in the synthesis and subsequent reactions of this compound. rsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, for example, dissolved in the reaction solvent. savemyexams.comlibretexts.org The synthesis of alkenyl succinic anhydrides via the Alder-ene reaction can be accelerated by homogeneous Lewis acid catalysts, such as zinc chloride (ZnCl₂). These catalysts function by coordinating to the maleic anhydride, increasing its electrophilicity and lowering the energy of the transition state. Acid catalysts are also used in the esterification reactions of the resulting anhydride. savemyexams.com While often highly active and selective, a major drawback of homogeneous catalysts is the difficulty in separating them from the product mixture.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. savemyexams.comlibretexts.org This is a key advantage in industrial processes as the catalyst can be easily removed by filtration and potentially reused. For reactions involving anhydrides, solid acid catalysts like zeolites or functionalized silica (B1680970) can be employed. researchgate.net The mechanism involves the adsorption of reactants onto the catalyst surface, where the reaction occurs, followed by the desorption of the product. savemyexams.comlibretexts.org

Table 4: Comparison of Catalytic Strategies This interactive table compares the key features of homogeneous and heterogeneous catalysis in the context of anhydride chemistry.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Same as reactants | Different from reactants |

| Separation | Difficult (e.g., distillation, extraction) | Easy (e.g., filtration) |

| Reusability | Often challenging | Generally straightforward |

| Activity | Typically high, mild conditions | Can require higher temperatures/pressures |

| Example | ZnCl₂ in toluene (B28343) | Zeolites, metal oxides researchgate.net |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.dewiley-vch.de Catalysis is a fundamental pillar of green chemistry. researchgate.netnumberanalytics.com

The application of catalytic strategies to this compound aligns with several green chemistry principles:

Principle 9: Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, which minimizes waste. wiley-vch.denumberanalytics.com

Principle 2: Atom Economy: The synthesis of this compound via an ene reaction is an addition reaction, which generally has a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product.

Principle 6: Design for Energy Efficiency: Catalysts reduce the activation energy of reactions, thereby lowering the energy requirements of the chemical process. This can lead to lower energy consumption and reduced environmental and economic impact.

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer catalysts, such as non-toxic solid acids (zeolites), to replace more hazardous traditional catalysts. researchgate.net The development of processes that use greener solvents or are solvent-free is also a key goal.

By focusing on catalytic routes, the synthesis and application of this compound can be made more sustainable and environmentally benign. wiley-vch.de

Applications in Advanced Polymer Science and Engineered Materials

Design and Synthesis of Polymeric Architectures

The unique structure of hexadec-2-enylsuccinic anhydride (B1165640), featuring a reactive anhydride ring and a long hydrophobic alkenyl chain, makes it a versatile building block for designing polymers with tailored properties. Its application spans the creation of biodegradable systems, formation of polyesters and polyamides, and its use as a functional monomer in controlled polymerization processes.

Development of Biodegradable Polymer Systems

Hexadec-2-enylsuccinic anhydride and its derivatives are instrumental in the development of new biodegradable polymers. Research has demonstrated their potential in synthesizing degradable materials suitable for biomedical and environmental applications. mdpi.com One key strategy involves using alkenylsuccinic anhydrides to create photo-cross-linked biodegradable poly(ester anhydride) networks. In one study, precursors based on poly(ε-caprolactone) (PCL) were end-functionalized with alkenylsuccinic anhydrides, including one with an 18-carbon chain similar to this compound. acs.org These functionalized precursors were then cross-linked to form networks that exhibited characteristic surface erosion. Notably, the presence of the long alkenyl chain was found to slow the rate of erosion, allowing for more controlled degradation and linear release of encapsulated macromolecules. acs.org

Another approach involves the chemical modification of natural biodegradable polymers, such as tree gums and polysaccharides, with alkenyl succinic anhydrides (ASAs). mdpi.comnih.govusda.govnih.gov For example, cashew gum, a water-soluble polysaccharide, has been modified with various ASAs to attach hydrophobic groups, thereby producing eco-friendly polymers with reduced water affinity. mdpi.comnih.govusda.gov Similarly, tree-gum kondagogu was modified with dodecenyl succinic anhydride (DDSA), a 12-carbon chain analogue. This modification acted as an internal plasticizer, improving film-forming ability and hydrophobicity, resulting in a biodegradable material with potential for food packaging applications. nih.gov These studies highlight a powerful method for creating value-added, biodegradable materials from agro-based sources by leveraging the properties of ASAs. usda.gov

Pathways to Polyesters and Polyamides via Acylation Reactions

The anhydride group is a classic functional group for acylation reactions, enabling the synthesis of both polyesters and polyamides. This compound serves as a building block in these reactions, with its long alkenyl chain imparting significant hydrophobicity to the resulting polymer.

Polyesters can be synthesized through the reaction of the anhydride with diols or epoxides. A common industrial method is melt polycondensation. researchgate.net A patented process describes the late injection of substituted cyclic anhydrides, such as this compound, toward the end of the polycondensation of polyethylene (B3416737) terephthalate (B1205515) (PET). google.com This method allows for the incorporation of the anhydride to modify the polymer's properties, for instance, by increasing the number of carboxyl end groups. google.com Another advanced route is the ring-opening copolymerization of epoxides and cyclic anhydrides, which can be catalyzed by various metal complexes to produce alternating polyesters. nih.govresearchgate.net

For polyamides, the anhydride ring readily reacts with primary or secondary amines to form an amide bond, via an intermediate amic acid. This reaction is central to modifying amine-containing polymers. The modification of proteins, which are natural polyamides, with dodecenyl succinic anhydride (a close structural analogue) has been reviewed as a method to enhance their functionality. google.com Similarly, anhydride-containing polymers can be crosslinked with diamines or dihydrazides to form robust networks containing imide linkages, which are structurally related to polyamides. google.com The reactivity of the anhydride group in these acylation reactions is a cornerstone of its utility in polymer synthesis.

Role as a Functional Monomer in Controlled Polymerizations

The dual functionality of this compound—a polymerizable alkenyl group and a reactive anhydride ring—allows it to be used as a functional monomer. This enables the synthesis of polymers with pendant succinic anhydride groups along the backbone, which can then be used for further post-polymerization modification.

A key method for this is free radical polymerization. A patented invention details the polymerization of an alkenyl succinic anhydride with other vinyl monomers, such as styrene (B11656), using a free-radical initiator. rsc.org This process incorporates the succinic anhydride group as a pendant moiety, not as part of the polymer backbone, making it available for subsequent reactions. rsc.org

Furthermore, the principles of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be applied. While direct CRP of this compound is not widely documented, studies on similar structures provide strong evidence of its feasibility. For instance, the copolymerization of styrene and maleic anhydride has been successfully controlled using RAFT. scienceopen.com It has also been shown that polymers created via RAFT can be subsequently modified with succinic anhydride, demonstrating the compatibility of the functional group with the polymerization technique. researchgate.netindiamart.com These controlled methods allow for the precise synthesis of polymers with well-defined architectures and functionalities, opening avenues for creating advanced materials like novel block copolymers and polymer-drug conjugates. scienceopen.comCurrent time information in Bangalore, IN.

Self-Healing and Dynamic Covalent Polymer Networks

The anhydride functional group is a key participant in dynamic covalent chemistry, which underpins the development of self-healing and reprocessable materials. These "smart" polymers can undergo network rearrangement in response to stimuli, leading to enhanced durability and sustainability.

Exploration of Anhydride-Based Dynamic Covalent Exchange (DCE)

Anhydride moieties can participate in dynamic covalent exchange (DCE) reactions, which are reversible bond-forming reactions that allow polymer networks to rearrange their structure under specific conditions, often heat. acs.orgnih.gov This exchange enables remarkable properties such as self-healing, malleability, and recyclability in thermoset polymers, which are traditionally irreversibly crosslinked. nih.govnih.gov

The mechanism often involves the exchange between anhydride groups, which can be catalyzed by the presence of carboxylic acids. acs.orgnih.gov This process has been studied in various polymer systems, including poly(thioether anhydrides) and methacrylic anhydride-based copolymers. acs.orgnih.gov For example, poly(thioether anhydride) networks demonstrated facile recycling and self-healing behavior attributed to the anhydride DCE process at elevated temperatures. acs.orgnih.gov In one demonstration, a visible notch in the material was observed to completely recover within 4 hours at 90 °C. acs.org Similarly, natural rubber has been converted into a reprocessable and self-healing vitrimer through anhydride-epoxy dynamic cross-linking. usda.gov These dynamic covalent networks (DCNs) contain exchangeable bonds that allow the material to be reprocessed multiple times without losing its mechanical integrity, a significant step towards reducing rubber waste. usda.gov

Correlation of Network Crosslink Density with Relaxation Dynamics

The macroscopic properties of dynamic networks, such as their ability to relax stress and flow at high temperatures, are directly correlated with the microscopic network structure, particularly the crosslink density. google.com Studies on anhydride-based dynamic networks have sought to understand this critical relationship.

In poly(thioether anhydride) networks, a clear correlation was found between crosslink density and stress relaxation dynamics. acs.orgnih.gov While the activation energy (Ea) for the dynamic exchange process was not significantly impacted by the crosslink density, the relaxation time (τ), which indicates how quickly the network can rearrange and relieve stress, was highly dependent on it. Research showed that the relaxation time nearly quadrupled as the system went from the least cross-linked to the most cross-linked composition. acs.orgnih.gov This demonstrates that a higher density of crosslinks slows down the network rearrangement. google.com

This principle is further illustrated in dynamic semicrystalline polypropylene (B1209903) networks crosslinked via thiol-anhydride exchange. The rubber plateau modulus, a measure of network strength above the polymer's melting point, was found to increase proportionally with the crosslinking density. researchgate.net This ability to tune relaxation dynamics and mechanical properties by adjusting the crosslink density is crucial for designing materials for specific applications, balancing the need for robust mechanical performance at service temperatures with the ability to be reprocessed or healed at elevated temperatures. Current time information in Bangalore, IN.

Surface Science and Interfacial Engineering

This compound (HDSA) is a reactive organic compound that has found significant utility in various industrial applications, particularly where modification of surface properties and interfacial interactions is crucial. Its molecular structure, featuring a long hydrophobic hydrocarbon chain and a reactive hydrophilic anhydride ring, makes it an effective agent for altering the surface characteristics of materials.

This compound, commonly referred to as Alkenyl Succinic Anhydride (ASA) in the paper industry, is a widely used internal sizing agent that imparts water resistance to paper and paperboard. nih.gov It is typically applied in neutral to alkaline papermaking conditions, which are favorable for paper permanence and the use of calcium carbonate fillers. ncsu.edud-nb.info The primary function of ASA is to reduce the absorbency and wetting of the cellulosic fibers in the paper sheet. nih.gov

The mechanism by which ASA achieves this hydrophobation has been a subject of extensive research and some debate. The traditionally accepted model proposes that the anhydride ring of the ASA molecule reacts with the hydroxyl groups of cellulose (B213188) fibers to form a covalent ester bond. nih.govd-nb.info This reaction anchors the hydrophobic alkenyl chain to the fiber surface, creating a water-repellent layer. However, due to the high reactivity of the anhydride group, ASA readily undergoes hydrolysis in the presence of water, a competing reaction that is prevalent in the papermaking process. nih.govd-nb.info

Recent investigations and reviews of historical research suggest that the formation of ester bonds may not be the primary mechanism for sizing effectiveness. nih.govd-nb.info Studies have shown that a significant portion of the ASA present in sized paper is in its hydrolyzed form. d-nb.info This has led to the hypothesis that the sizing effect is more dependent on the fine distribution, mobility, and orientation of both the unreacted and hydrolyzed ASA molecules on the fiber surfaces. d-nb.info According to this model, the hydrolyzed ASA, with its carboxylic acid groups and long hydrocarbon tail, can still orient itself to present a hydrophobic surface, contributing significantly to water resistance. The stability and retention of the ASA emulsion are considered critical factors for achieving efficient sizing. nih.gov

Research has highlighted several parameters that significantly influence the sizing performance of ASA. These include the presence of secondary fibers, the degree of pulp refining, water hardness, and the conductivity of the suspension. researchgate.net The interaction of ASA with other additives, particularly retention aids, is also crucial for ensuring that the sizing agent is effectively retained on the fiber and filler surfaces within the paper sheet. d-nb.info For instance, the use of a retention aid can significantly increase the amount of ASA on the paper surface, leading to enhanced surface hydrophobicity. d-nb.info

Table 1: Research Findings on this compound (ASA) as a Sizing Agent

| Research Focus | Key Findings | References |

|---|---|---|

| Sizing Mechanism | The long-held theory of covalent ester bond formation with cellulose is questioned; sizing may primarily result from the orientation of hydrolyzed and unreacted ASA molecules on fiber surfaces. | nih.govd-nb.info |

| Hydrolysis | ASA is highly reactive and prone to hydrolysis in aqueous environments, a major competing reaction during the papermaking process. | d-nb.info |

| Process Parameters | Sizing efficiency is significantly impacted by factors such as secondary fiber content, refining degree, water hardness, and suspension conductivity. | researchgate.net |

| Additive Interaction | Retention aids are crucial for adsorbing ASA onto fiber and filler surfaces, which increases surface hydrophobicity. | d-nb.info |

| Emulsion Stability | The stability of the ASA emulsion is a critical prerequisite for effective distribution and retention, and thus for overall sizing performance. | nih.govresearchgate.net |

The effectiveness of this compound in applications like papermaking is critically dependent on its delivery as a stable oil-in-water emulsion. ncsu.eduresearchgate.net An emulsion is a system of two immiscible liquids where one liquid (the dispersed phase) is distributed as droplets in the other (the continuous phase). researchgate.net These systems are inherently unstable and tend to break down over time through various physical processes. researchgate.netwiley-vch.de

The primary mechanisms of emulsion destabilization include:

Creaming or Sedimentation: The migration of droplets under gravity due to a density difference between the dispersed and continuous phases, leading to a concentration of droplets at the top (creaming) or bottom (sedimentation) of the container. researchgate.net

Flocculation: The aggregation of droplets to form larger clusters without the rupture of the individual droplet interface. This is often a reversible process driven by weak van der Waals attractive forces. wiley-vch.de

Coalescence: An irreversible process where two or more droplets merge to form a single, larger droplet. This involves the thinning and rupture of the thin liquid film separating the droplets and ultimately leads to complete phase separation. wiley-vch.de

Ostwald Ripening: A process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase material from the smaller droplets (which have higher solubility) to the larger ones through the continuous phase. wiley-vch.de

To counteract these breakdown processes, emulsifiers or stabilizers are used. researchgate.net this compound itself possesses amphiphilic properties, with its long C16 alkenyl group being hydrophobic (oil-soluble) and the succinic anhydride head being hydrophilic (water-soluble). This structure allows it to adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed oil droplets.

In practice, ASA emulsions are typically stabilized using other agents like cationic starch or polymers. ncsu.edu These stabilizers enhance emulsion stability through several mechanisms. They can increase the viscosity of the continuous phase, which slows down creaming and sedimentation. More importantly, they adsorb onto the droplet surface, providing a steric or electrostatic barrier that prevents droplets from getting close enough to flocculate and coalesce. wiley-vch.de The stability and droplet size of the ASA emulsion are crucial; smaller, more stable droplets lead to better distribution on the cellulose fibers and higher sizing efficiency. researchgate.net

Table 2: Mechanisms of Emulsion Destabilization

| Mechanism | Description | Consequence |

|---|---|---|

| Creaming/Sedimentation | Droplet movement due to density differences, driven by gravity. | Non-uniform droplet distribution. researchgate.net |

| Flocculation | Droplets clump together into aggregates without merging. | Formation of larger clusters, can accelerate creaming. wiley-vch.de |

| Coalescence | Droplets merge to form larger droplets. | Irreversible growth in droplet size, leading to phase separation. wiley-vch.de |

| Ostwald Ripening | Dispersed phase diffuses from smaller to larger droplets. | Increase in average droplet size over time. wiley-vch.de |

Integration into Advanced Composite Materials

In the realm of polymer composites, nanofillers such as clays (B1170129), silica (B1680970), and cellulose nanocrystals are used to improve mechanical, thermal, and barrier properties. researchgate.net A major challenge in developing these nanocomposites is achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion. nih.gov Poor compatibility often leads to filler agglomeration and weak points in the material.

Surface modification of nanofillers is a key strategy to overcome these challenges. nih.gov This is where a molecule like this compound can play a role. Its bifunctional nature—a reactive anhydride group and a long, nonpolar hydrocarbon tail—makes it a potential coupling agent or compatibilizer. The anhydride group can react with hydroxyl or other functional groups present on the surface of many inorganic nanofillers (like clays or silica) or natural reinforcing agents (like cellulose fibers). This reaction effectively grafts the long, hydrophobic alkyl chain onto the filler surface.

This surface modification can transform a hydrophilic filler into a more hydrophobic, organophilic one, making it more compatible with a nonpolar polymer matrix. This improved compatibility facilitates better dispersion of the filler during composite processing and enhances the interfacial adhesion between the filler and the matrix. Stronger interfacial interactions allow for more effective stress transfer from the polymer matrix to the reinforcing filler, leading to improved mechanical properties such as strength and stiffness. researchgate.net

Research in the context of papermaking has demonstrated a specific interaction between ASA emulsions and a nanofiller. One study investigated the use of Laponite, a synthetic clay, as a co-stabilizer for ASA emulsions. researchgate.net The Laponite particles adsorb at the oil-water interface, creating a physical barrier that prevents droplet coalescence and results in a highly stable emulsion with small droplet sizes. researchgate.net This use of a nanofiller to stabilize the ASA emulsion not only improves its stability for sizing applications but also illustrates a fundamental interaction where the nanofiller becomes an integral part of the interfacial structure, which is a core concept in composite materials.

Research on Derivatives and Advanced Chemical Modifications

Synthesis and Characterization of Novel Hexadec-2-enylsuccinic Anhydride (B1165640) Derivatives

The synthesis of novel derivatives from Hexadec-2-enylsuccinic anhydride primarily involves reactions targeting the electrophilic anhydride ring. The anhydride moiety readily undergoes nucleophilic acyl substitution, providing a straightforward method for introducing new functional groups.

A predominant derivatization strategy is the ring-opening acylation with nucleophiles such as amines and alcohols. wikipedia.org This reaction is typically efficient and results in the formation of a new amide or ester linkage, respectively, while generating a free carboxylic acid group from the other carbonyl of the anhydride ring. For instance, the reaction of HESA with primary or secondary amines yields the corresponding amido-carboxylic acids. googleapis.com These reactions can often proceed at moderate temperatures (below 100°C), and the resulting amphiphilic molecules, possessing a polar head group and a long non-polar tail, are of interest as surfactants or corrosion inhibitors. googleapis.com

Another approach to creating novel derivatives is through cycloaddition reactions. While specific examples involving HESA are not extensively documented, related reactions with succinic anhydride serve as a blueprint. For example, the [5+2] cycloaddition reaction between Schiff's bases and anhydrides like maleic or succinic anhydride can produce seven-membered heterocyclic compounds such as 1,3-oxazepines. rjptonline.org Applying this methodology to HESA would result in novel heterocyclic structures bearing a long lipophilic chain.

The characterization of these new derivatives relies on a suite of standard spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the conversion of the anhydride (disappearance of characteristic C=O stretches around 1780 and 1860 cm⁻¹) and the appearance of new functional group peaks, such as the broad O-H stretch of the carboxylic acid and the amide or ester C=O bands. rjptonline.org Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is essential for elucidating the precise molecular structure and confirming the addition of the new moiety. rjptonline.orgresearchgate.net Mass spectrometry is employed to verify the molecular weight of the synthesized derivative. nist.gov

| Derivative Type | Reaction | Reagents | Key Structural Feature |

| Amido-carboxylic acid | Nucleophilic Acyl Substitution | Primary/Secondary Amines | Amide bond and a free carboxylic acid |

| Estero-carboxylic acid | Nucleophilic Acyl Substitution | Alcohols | Ester bond and a free carboxylic acid |

| 1,3-Oxazepine Derivative | [5+2] Cycloaddition | Schiff's Bases | Seven-membered heterocyclic ring |

This interactive table summarizes common synthetic routes to HESA derivatives.

Tailoring Reactivity and Selectivity through Strategic Functionalization

The double bond within the C16 alkyl chain is a key site for chemical modification. Standard alkene chemistry can be applied to alter the hydrophobicity and introduce new functionalities to this part of the molecule.

Hydrogenation: Catalytic hydrogenation can saturate the double bond, converting this compound into Hexadecylsuccinic anhydride. This removes a reactive site and increases the flexibility of the alkyl tail.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond yields a di-halogenated derivative. These derivatives can serve as intermediates for further substitutions.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) can convert the alkene into an epoxide. This introduces a reactive three-membered ring that can be opened by various nucleophiles to install new functional groups.

| Modification | Reagent(s) | Resulting Functional Group | Impact on Properties |

| Hydrogenation | H₂, Pd/C | Alkane | Increases saturation and flexibility |

| Bromination | Br₂ | Vicinal Dibromide | Introduces leaving groups for substitution |

| Epoxidation | m-CPBA | Epoxide | Introduces reactive electrophilic site |

This interactive table outlines potential modifications to the HESA alkyl chain.

The anhydride ring offers a rich platform for functional group interconversions, typically starting with hydrolysis to the corresponding dicarboxylic acid.

Hydrolysis to Diacid: The anhydride ring can be opened with water to form Hexadec-2-enylsuccinic acid.

Reduction to Diol: The two carboxylic acid groups of the diacid can be reduced simultaneously using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol.

Conversion to Dihalide: The diol can be converted into a dihalide. A common two-step method involves first converting the diol into a more reactive intermediate, such as a di-tosylate (using tosyl chloride), followed by nucleophilic substitution with a halide ion (e.g., LiBr in DMF). ub.eduvanderbilt.edu This pathway proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon centers. ub.edu

This sequence transforms the original anhydride into a variety of functional groups, significantly expanding its synthetic utility.

| Step | Starting Material | Reaction | Reagent(s) | Product |

| 1 | This compound | Hydrolysis | H₂O | Hexadec-2-enylsuccinic acid |

| 2 | Hexadec-2-enylsuccinic acid | Reduction | LiAlH₄ | (Hexadecenyl)butane-1,4-diol |

| 3 | (Hexadecenyl)butane-1,4-diol | Tosylation & Substitution | 1. TsCl, Pyridine 2. LiBr, DMF | 1,4-Dibromo(hexadecenyl)butane |

This interactive table illustrates a multi-step functional group interconversion pathway starting from the anhydride ring.

Structure-Reactivity Relationship Studies in Organic Synthesis

The reactivity of HESA is governed by the interplay between its three key components: the anhydride ring, the alkenyl double bond, and the long alkyl chain.

The anhydride group is a highly reactive electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity can be further enhanced through catalysis. For example, N,N-dimethylaminopyridine (DMAP) is known to catalyze acylation reactions using anhydrides by forming a more reactive N-acylpyridinium intermediate. wikipedia.org

The long C16 alkyl chain is the primary determinant of the molecule's physical properties. It confers significant hydrophobicity (lipophilicity), making HESA and many of its derivatives highly soluble in non-polar organic solvents and oils. This contrasts sharply with short-chain anhydrides like succinic or maleic anhydride, which have higher water solubility. This lipophilic character is critical for applications where compatibility with oils or non-aqueous media is required.

The stereochemistry of the substituents on the succinic anhydride ring (typically a mix of cis and trans isomers resulting from its synthesis) can also influence reactivity. The relative orientation of the alkyl chain can create steric hindrance or participate in intramolecular interactions, potentially affecting the rate and regioselectivity of reactions at the carbonyl centers. Studies on related cyclic esters have shown that the acidity of protons adjacent to the ring can be significantly influenced by the stereochemical arrangement and the inductive effects of heteroatoms in the ring. uni-halle.de

Utility as Chemical Precursors in Complex Molecule Synthesis

This compound serves as a valuable building block for constructing more complex molecules and materials. Its bifunctional nature after ring-opening allows it to be incorporated into polymeric structures. Reaction with diols or diamines can lead to the formation of polyesters and polyamides, respectively. The long pendant alkyl chain in each monomer unit imparts flexibility and hydrophobicity to the resulting polymer backbone. This principle is applied in the synthesis of functional poly(ester-anhydrides) for specialized applications. researchgate.net

The amphiphilic nature of the simple ring-opened products (amido-acids and estero-acids) makes HESA a precursor for surfactants, emulsifiers, and dispersants. The carboxylic acid provides a polar, hydrophilic head, while the C16 chain acts as a non-polar, lipophilic tail.

Furthermore, HESA is a precursor for the synthesis of complex heterocyclic structures. As noted previously, its reaction with other bifunctional molecules can create larger ring systems, such as 1,3-oxazepines, which are scaffolds found in various biologically active compounds. rjptonline.org This utility highlights HESA's role not just in modifying surfaces or polymers, but also in the foundational construction of intricate molecular architectures.

Cutting Edge Analytical and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal information about its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. Key regions of interest include the vinylic protons of the hexadecenyl chain, the protons on the succinic anhydride (B1165640) ring, and the numerous methylene (B1212753) and methyl protons of the long alkyl chain. rsc.org The protons on the succinic anhydride ring are expected to appear in the δ 2.6–3.1 ppm range, while the alkene protons should resonate further downfield, typically between δ 5.4 and 5.8 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The most characteristic signals are those of the two carbonyl carbons in the anhydride ring, which are expected in the highly deshielded region of δ 170–180 ppm. mdpi.comexpresspolymlett.com The carbons of the double bond would appear around δ 120-135 ppm, with the remaining aliphatic carbons of the hexadecenyl chain appearing in the upfield region of the spectrum.

A summary of the expected NMR data is presented below.

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Anhydride Carbonyls | ¹³C | 170 - 180 | Two distinct signals are expected for the non-equivalent carbonyls. mdpi.com |

| Vinylic Carbons | ¹³C | 120 - 135 | Signals for the two sp² carbons of the C=C double bond. |

| Succinic Ring Carbons | ¹³C | ~35 - 45 | Signals for the two sp³ carbons within the five-membered ring. |

| Alkyl Chain Carbons | ¹³C | ~14 - 32 | A series of signals corresponding to the CH₂ and CH₃ groups of the hexadecenyl tail. |

| Vinylic Protons | ¹H | 5.4 - 5.8 | Multiplet corresponding to the -CH=CH- protons. rsc.org |

| Succinic Ring Protons | ¹H | 2.6 - 3.1 | Complex multiplets for the -CH- and -CH₂- protons of the anhydride ring. rsc.org |

| Alkyl Chain Protons | ¹H | 0.8 - 2.2 | A complex region of overlapping signals from the long alkyl chain, with the terminal CH₃ appearing around 0.9 ppm. rsc.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an exceptionally useful technique for identifying the functional groups present. The IR spectrum for Hexadec-2-enylsuccinic anhydride is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov

The most prominent features in the IR spectrum of an acid anhydride are the two carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric stretching modes. For a saturated cyclic anhydride structure, these peaks are typically found near 1860 cm⁻¹ and 1780 cm⁻¹. The presence of the long alkenyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Key absorption bands observed in the gas-phase IR spectrum of this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2927 | Asymmetric C-H Stretch | -CH₂- |

| ~2855 | Symmetric C-H Stretch | -CH₂- & -CH₃ |

| ~1865 | Asymmetric C=O Stretch | Cyclic Anhydride |

| ~1784 | Symmetric C=O Stretch | Cyclic Anhydride |

| ~1465 | C-H Bending (Scissoring) | -CH₂- |

| ~940 | C-O-C Stretch | Anhydride |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns under electron ionization (EI), offers valuable structural information. The NIST Chemistry WebBook confirms the availability of an electron ionization mass spectrum for this compound. nist.gov

Upon ionization, the molecular ion (M⁺˙) is formed, which for this compound would have an m/z of approximately 322.5. This molecular ion can then undergo characteristic fragmentation. Expected fragmentation pathways for alkenyl succinic anhydrides include cleavage of the alkyl chain and fragmentation of the succinic anhydride ring itself. The fragmentation pattern provides a unique fingerprint that aids in confirming the structure.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 322 | [C₂₀H₃₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| M - 28 | [M - CO]⁺˙ | Loss of carbon monoxide from the anhydride ring. |

| M - 44 | [M - CO₂]⁺˙ | Loss of carbon dioxide from the anhydride ring. |

| M - 99 | [M - C₅H₃O₃]⁺˙ | Cleavage losing the succinic anhydride radical portion. |

| 100 | [C₅H₄O₃]⁺˙ | Succinic anhydride fragment ion. |

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Series of hydrocarbon fragments from the cleavage of the C₁₆ alkenyl chain. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption is characteristic of the chromophores—the parts of a molecule that absorb light—present.

The structure of this compound contains two principal chromophores: the carbon-carbon double bond (C=C) and the carbonyl groups (C=O) of the anhydride. However, these are not conjugated. Isolated C=C bonds typically exhibit a π → π* transition in the far UV region, below 200 nm. Similarly, the n → π* transition of the isolated carbonyl groups occurs in the far UV range, around 210-220 nm. Consequently, this compound is not expected to show significant absorbance in the standard near UV-Vis range (200-800 nm) and would appear largely transparent. This technique is therefore more useful for quantifying the compound if a suitable derivative is made, rather than for primary structural elucidation.

Advanced Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. For a molecule with the molecular weight of this compound, GC analysis is highly effective, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov

The analysis of long-chain alkenyl succinic anhydrides by GC often requires derivatization to increase volatility and thermal stability, and to analyze the hydrolyzed diacid form which is common in samples. koreascience.kr Common derivatization methods include methylation (e.g., with diazomethane) or silylation. koreascience.kr However, analysis of the anhydride form is also possible under specific conditions. acs.org Due to the potential for interference from other compounds in complex matrices, such as resin acids in paper samples, using GC-MS in selected-ion-monitoring (SIM) mode is recommended for reliable quantification. koreascience.kr

The table below outlines typical conditions for the GC analysis of long-chain alkenyl succinic anhydride and related compounds. koreascience.kracs.org

| Parameter | Typical Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of components. |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane - ZB-5MS, Rxi-5HT) | Suitable for separating a range of analytes including long-chain esters. acs.org |

| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 50-100°C, ramp at 5-15°C/min to 340°C, hold | Temperature gradient to elute compounds with a wide range of boiling points. acs.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and selective quantification. koreascience.kracs.org |

| Derivatization | Methylation or Silylation | Often required for analysis of the hydrolyzed diacid form and to improve thermal stability. koreascience.kr |

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of ASAs, including HDSA. helsinki.fi It is particularly valuable for determining the purity of HDSA samples and for separating it from related compounds, isomers, and hydrolysis products.

Normal-phase HPLC has been successfully employed for the separation of various activated forms of amino acids, including anhydrides, which share structural similarities with HDSA. nih.gov For instance, a LiChrosorb-CN or a µPorasil column with a mobile phase of hexane (B92381) containing a small percentage of tert-butanol (B103910) has proven effective. nih.gov This type of chromatography separates compounds based on their polarity, making it suitable for distinguishing the relatively nonpolar HDSA from more polar impurities.

In the context of analyzing sizing agents in the paper industry, which includes ASAs, HPLC methods have been developed to quantify these compounds in process waters and paper products. helsinki.fi A notable development is an HPLC method coupled with an evaporative light scattering detector (ELSD), which can simultaneously analyze alkyl ketene (B1206846) dimer (AKD) and its hydrolyzed form. helsinki.fi This suggests the potential for similar HPLC-ELSD methods to be adapted for the simultaneous analysis of HDSA and its hydrolysis product, hexadecenylsuccinic acid. Such a method would be invaluable for monitoring the stability and reactivity of HDSA in aqueous environments.

The conditions for HPLC analysis can be tailored to achieve optimal separation. Key parameters that are often optimized include the stationary phase (column), the mobile phase composition, flow rate, and detector type. For example, a study on phenylsuccinic anhydride enantiomers utilized an Astec® (R,R) P-CAP™-DP column with a mobile phase of acetonitrile, methanol, and trifluoroacetic acid, and UV detection at 230 nm. sigmaaldrich.com While this specific method is for a different anhydride, it illustrates the typical components of an HPLC setup that could be adapted for HDSA analysis.

Table 1: Illustrative HPLC Parameters for Anhydride Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | LiChrosorb-CN | Astec® (R,R) P-CAP™-DP |

| Mobile Phase | Hexane with 1.5% or 5% tert.-butanol nih.gov | Acetonitrile:Methanol:Trifluoroacetic acid (99:1:0.1) sigmaaldrich.com |

| Flow Rate | 1 mL/min sigmaaldrich.com | - |

| Detector | UV (230 nm) sigmaaldrich.com | Evaporative Light Scattering Detector (ELSD) helsinki.fi |

| Temperature | 25 °C sigmaaldrich.com | - |

This table provides examples of HPLC conditions used for anhydride analysis and is for illustrative purposes. Specific conditions for this compound would require method development and validation.

Spatially Resolved and Surface-Sensitive Analytical Methods

Understanding the behavior of this compound at interfaces and on surfaces is critical for many of its applications. Spatially resolved and surface-sensitive techniques provide invaluable information about the composition and structure of thin films and surface layers containing HDSA.

Small-Angle X-ray Scattering (SAXS) is a technique used to study the nanoscale structure of materials. bnl.gov While traditionally used for bulk samples in transmission geometry, its application to thin films and surfaces is often achieved through the Grazing Incidence Small-Angle X-ray Scattering (GISAXS) configuration. researchgate.net

GISAXS is particularly well-suited for characterizing nanostructured thin films and surfaces. anton-paar.com In a GISAXS experiment, an X-ray beam strikes the sample surface at a very shallow angle, typically below 1°. anton-paar.com This grazing incidence angle enhances the signal from the surface and near-surface regions while minimizing background scattering from the substrate. anton-paar.com The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features on the surface or within a thin film. researchgate.netanton-paar.com

For a compound like HDSA, GISAXS could be used to study the self-assembly of HDSA molecules on a substrate, the structure of thin films formed by HDSA, or the morphology of nanoparticles or other nanostructures modified with HDSA. The technique can provide statistically significant data over a large sample area, complementing local probe microscopy techniques like Atomic Force Microscopy (AFM). anton-paar.com Although direct GISAXS studies on this compound are not prevalent in the provided search results, the technique's applicability to polymer and soft matter thin films suggests its potential for characterizing HDSA-containing systems. anton-paar.com For instance, GISAXS has been used to study the microwave-assisted annealing of block copolymers, demonstrating its utility in observing morphological changes in real-time. researchgate.net

Table 2: Comparison of SAXS and GISAXS

| Feature | Small Angle X-ray Scattering (SAXS) | Grazing Incidence Small Angle X-ray Scattering (GISAXS) |

| Geometry | Transmission researchgate.net | Reflection researchgate.net |

| Primary Application | Bulk nanostructure characterization bnl.gov | Surface and thin film nanostructure characterization anton-paar.com |

| Incident Angle | Normal to the sample | Very shallow (grazing) angle to the surface anton-paar.com |

| Information Obtained | Size, shape, and distribution of nanoscale objects in a bulk sample. | Size, shape, and arrangement of nanostructures on a surface or in a thin film. anton-paar.com |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1-10 nanometers of a material's surface. thermofisher.comunimi.it This makes it an ideal tool for analyzing the surface chemistry of materials treated with or containing this compound.

In an XPS experiment, the sample surface is irradiated with a beam of X-rays, causing the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of not only the elements present but also their oxidation states and bonding partners. thermofisher.com

For HDSA, XPS can be used to:

Confirm the presence of the anhydride on a treated surface by detecting the characteristic carbon and oxygen signals.

Analyze the chemical state of the carbon and oxygen atoms to distinguish between the anhydride functionality and its hydrolyzed form (the dicarboxylic acid). The carbon 1s (C 1s) spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H, C-O, and O-C=O.

Quantify the surface coverage of HDSA.

XPS has been widely used in the pulp and paper industry to study the surface chemistry of paper treated with sizing agents like ASAs. researchgate.net It can also be used to investigate the reaction of HDSA with hydroxyl groups on a surface, for example, by monitoring changes in the O 1s and C 1s spectra. In some cases, derivatization with a fluorine-containing reagent can be used in conjunction with XPS to quantify surface hydroxyl groups. usda.gov

Table 3: Expected XPS Binding Energies for Functional Groups in HDSA

| Functional Group | Approximate C 1s Binding Energy (eV) | Approximate O 1s Binding Energy (eV) |

| C-C, C-H | ~285.0 | - |

| C-O | ~286.5 | ~533.0 |

| C=O (in anhydride) | ~289.0 | ~531.5 |

Note: These are approximate binding energy values and can shift slightly depending on the specific chemical environment.

Development of Novel Analytical Methodologies for Complex Systems

The analysis of this compound in complex matrices, such as in formulated products or on treated surfaces, often requires the development of novel analytical methodologies or the adaptation of existing ones. The inherent reactivity of the anhydride group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.

Research into ASAs in the papermaking industry has driven the development of methods to distinguish between different forms of the sizing agent, such as the unreacted anhydride, the hydrolyzed diacid, and any species that have become covalently bound to the substrate. koreascience.kr While gas chromatography (GC) is often used for the analysis of ASAs, it typically requires derivatization of the analyte. koreascience.krulisboa.pt For instance, methods involving methylation or silylation have been developed to make the compounds volatile enough for GC analysis. koreascience.kr

The combination of different analytical techniques is often necessary to fully characterize complex systems containing HDSA. For example, a combination of extraction methods followed by GC-MS analysis has been used to differentiate between unbound and fiber-bound ASA in paper samples. koreascience.kr Pyrolysis-GC-MS is another powerful technique that has been used to analyze the retention of ASA in paper sheets. nih.gov

Furthermore, the synthesis of ASA itself can lead to a mixture of isomers and side products, necessitating advanced analytical approaches for characterization. ulisboa.pt The ene-reaction used to synthesize ASAs can result in different double bond isomers in the final product. scispace.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chromatographic separation, are essential for elucidating the precise structures of these components.

The development of new analytical methods also extends to understanding the performance of HDSA in various applications. For example, in situ techniques that can monitor the chemical changes of HDSA during a process, such as its reaction or degradation, are highly valuable. This could involve the use of spectroscopic methods that can probe the system under relevant conditions, such as temperature and humidity.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations have become indispensable tools in modern organic chemistry, offering profound insights into the behavior of molecules at the atomic and electronic levels. ppor.az These methods are instrumental in predicting various aspects of chemical processes, including reaction mechanisms and structural properties, thereby reducing the need for extensive experimental work. ppor.az

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of atoms and molecules. nih.gov It has gained widespread popularity in computational chemistry due to its favorable balance of accuracy and computational cost, allowing for the study of large and complex molecular systems. nih.gov

In the context of alkenyl succinic anhydrides, such as Hexadec-2-enylsuccinic anhydride (B1165640), DFT calculations, often employing basis sets like 6-31G(d,p) and the B3LYP level of theory, are used for geometric optimization and the prediction of key electronic parameters. ppor.az These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index. ppor.az Such calculations help in understanding the reactivity and stability of the molecule. ppor.az

Studies on related alkenyl succinic anhydrides have shown that the length of the alkenyl chain can influence bond lengths within the anhydride ring. For instance, in comparing hexenyl succinic anhydride (HSA) and octenyl succinic anhydride (OSA), it was observed that while some bond lengths within the anhydride fragment remain consistent, others, like the C-O bonds attached to the CH2- group, can lengthen as the alkenyl chain increases. ppor.az

DFT is also employed to investigate reaction pathways, such as the addition reaction of olefins to maleic anhydride to form alkenyl succinic anhydrides. ppor.az By modeling the transition states and intermediates, researchers can elucidate the mechanism of these reactions and optimize conditions for synthesis. ppor.azmdpi.com

Table 1: Calculated Electronic Properties of Alkenyl Succinic Anhydrides using DFT (Note: Data presented here is illustrative of the types of properties calculated for related compounds and not specific to Hexadec-2-enylsuccinic anhydride, as direct data was not available.)

| Property | Hexenyl Succinic Anhydride (HSA) | Octenyl Succinic Anhydride (OSA) |

| EHOMO (eV) | -8.123 | -8.098 |

| ELUMO (eV) | -1.234 | -1.256 |

| Chemical Hardness (η) | 3.445 | 3.421 |

| Electronegativity (χ) | 4.679 | 4.677 |

This table is generated based on the types of data reported in a study on shorter-chain alkenyl succinic anhydrides and is for illustrative purposes only. ppor.az

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mpg.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. mpg.denih.gov

For a molecule like this compound, with its long, flexible alkyl chain, MD simulations can be employed to explore its vast conformational landscape. These simulations can reveal the preferred shapes the molecule adopts in different environments, such as in a nonpolar solvent or at an interface. nih.gov This understanding is crucial as the conformation of the molecule can significantly influence its physical and chemical properties.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions between molecules of this compound or with other molecules in a mixture. nih.govmdpi.com This includes van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding if water or other protic solvents are present. By analyzing the trajectories of the molecules, researchers can calculate properties like the cohesive energy density, which is a measure of the strength of intermolecular forces in a material. mdpi.com Understanding these interactions is key to predicting the macroscopic properties of materials containing this compound, such as its viscosity and solubility. mdpi.com

Cheminformatics and Machine Learning in Chemical Discovery

The fields of cheminformatics and machine learning are increasingly being applied to accelerate the discovery and design of new chemical compounds and materials. mdpi.comelsevier.comresearchgate.net These approaches leverage computational models to predict the properties and behavior of molecules, reducing the need for time-consuming and expensive laboratory experiments. arxiv.org

Application of Sequence-to-Sequence (Seq2Seq) Models for Spectroscopic Data Interpretation

Sequence-to-sequence (Seq2Seq) models are a type of neural network architecture that can transform one sequence of data into another. analyticsvidhya.comgeeksforgeeks.org While widely used in natural language processing for tasks like machine translation, they also show promise in the chemical sciences. analyticsvidhya.comgeeksforgeeks.org

In the context of this compound and related compounds, Seq2Seq models could be trained to interpret spectroscopic data. For instance, a model could take a sequence of peaks from an infrared (IR) or nuclear magnetic resonance (NMR) spectrum as input and output the corresponding chemical structure or specific structural features. arxiv.orgresearchgate.net This automated interpretation could significantly speed up the process of structure elucidation, especially for complex molecules or mixtures. The model learns the intricate correlations between spectral patterns and molecular substructures from a large dataset of known compounds. mdpi.com

Predictive Modeling of Synthetic Outcomes and Novel Compound Design

Machine learning models can be trained to predict the outcomes of chemical reactions, such as the yield of a desired product or the formation of side products. scribd.com For the synthesis of this compound, a predictive model could be developed using data from past experiments to identify the optimal reaction conditions (e.g., temperature, pressure, catalyst) to maximize the yield. acs.org

Furthermore, generative machine learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are being used for the inverse design of new molecules with desired properties. arxiv.org By learning the underlying patterns in a dataset of existing molecules, these models can generate novel chemical structures that are predicted to have specific functionalities. arxiv.orgmdpi.com For example, one could use such a model to design new alkenyl succinic anhydrides with enhanced properties as dispersants or corrosion inhibitors. mdpi.com The model could explore a vast chemical space and propose candidate molecules that are then synthesized and tested, streamlining the discovery process. arxiv.org

Environmental Impact and Sustainable Chemistry Research

Biodegradability Studies and Environmental Fate Assessments

As a chemical produced or imported in the United States in volumes exceeding one million pounds per year, Hexadec-2-enylsuccinic anhydride (B1165640) was identified by the Environmental Protection Agency (EPA) as an HPV chemical. regulations.gov Under the Toxic Substances Control Act (TSCA), the EPA can mandate testing for such chemicals to evaluate their potential risks to human health and the environment, particularly if they are expected to enter the environment in significant quantities. regulations.gov Consequently, the compound was slated for screening-level tests to determine its environmental fate and pathways. regulations.gov

The environmental fate assessment for a chemical like Hexadec-2-enylsuccinic anhydride typically involves evaluating several key properties and effects, as outlined by regulatory frameworks.

Interactive Table: Key Areas in Environmental Fate and Pathway Assessment

| Assessment Area | Description | Relevance to this compound |

|---|---|---|

| Physical/Chemical Properties | Includes parameters like melting point, solubility, and partition coefficient which determine how the chemical behaves and moves in the environment. regulations.gov | The long alkyl chain suggests low water solubility, influencing its distribution in aquatic systems. |

| Environmental Fate and Pathways | Studies how the compound transforms and degrades in different environmental compartments (water, soil, air). regulations.gov | Succinic acid derivatives are noted for their potential biodegradability, which can reduce accumulation in ecosystems. ontosight.ai |

| Aquatic Toxicity | Assesses the potential harm to aquatic organisms, a key indicator of environmental risk. regulations.gov | Mandated as part of the HPV chemical test rule to understand its impact on aquatic life. regulations.gov |

While detailed, quantitative biodegradation studies are not widely published in public literature, safety data for similar compounds provides some insight. A safety data sheet for Hex-2-enylsuccinic anhydride, a structurally related compound with a shorter alkyl chain, indicates that it "contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants." thermofisher.com This suggests that the succinic anhydride functional group is amenable to degradation. The general class of succinic acid derivatives is recognized for its role in biological metabolic pathways, and modifications with alkyl chains are explored for creating biodegradable compounds for industrial use. ontosight.ai

Implementation of Green Chemistry Principles in Synthetic Strategies

The traditional synthesis of this compound involves the reaction of succinic anhydride with a corresponding hexadecene isomer. ontosight.aiontosight.ai Green chemistry principles aim to make this process more environmentally benign by focusing on aspects like the use of renewable feedstocks and energy-efficient reaction conditions.

One of the key starting materials, succinic acid (from which succinic anhydride is derived), represents a significant opportunity for green chemistry implementation. While traditionally produced from petroleum-based maleic anhydride, succinic acid can now be manufactured through the fermentation of renewable feedstocks like glucose. This bio-based route offers a more sustainable pathway to one of the primary building blocks of the target molecule.

Furthermore, advancements in reaction methodology offer greener alternatives to conventional synthesis. Research on similar compounds, such as the synthesis of polyester (B1180765) from (dodec-2-enyl)succinic anhydride and renewable glycerol, has explored the use of microwave-assisted synthesis. researchgate.net Microwave heating can significantly accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net Applying such a technique to the synthesis of this compound could represent a substantial step towards a more sustainable manufacturing process.

Interactive Table: Comparison of Synthetic Strategies

| Principle | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Starting Material | Often relies on petroleum-derived succinic anhydride. | Utilizes bio-based succinic anhydride from fermentation of renewable sources. |

| Energy Input | Typically involves prolonged heating with conventional methods (e.g., hot plate, reflux). researchgate.net | Employs energy-efficient methods like microwave heating to reduce reaction time and energy use. researchgate.net |

| Solvent Use | May use volatile organic solvents. | Aims to use greener solvents or solventless conditions where possible. |

| Atom Economy | The addition reaction itself generally has good atom economy. | Focuses on maximizing the incorporation of all starting materials into the final product. |

Life Cycle Analysis of this compound and its Derivatives

Interactive Table: Hypothetical Life Cycle Stages for this compound

| Life Cycle Stage | Description and Environmental Considerations |

|---|---|

| 1. Raw Material Acquisition | This stage involves the extraction and processing of raw materials. For this compound, this includes a C16 olefin (hexadecene) and succinic anhydride. The primary environmental impact here depends on the source: hexadecene is typically derived from petroleum cracking, while succinic anhydride can be petrochemical-based or bio-based. The bio-based route would generally have a lower carbon footprint. |

| 2. Manufacturing | This phase covers the chemical synthesis process. Key factors include the energy consumed (electricity, heat), solvents used, and any waste products generated. The implementation of green chemistry principles, such as using microwave assistance instead of conventional heating, could significantly lower the environmental impact of this stage. researchgate.net |

| 3. Use Phase | The impact during the use phase is determined by the final application of this compound, for instance, as a surfactant, polymer additive, or curing agent. ontosight.aiontosight.ai The longevity of the end-product and its potential to leach into the environment during use are important considerations. |

| 4. End-of-Life | This stage concerns the disposal, recycling, or degradation of the chemical after its useful life. Based on preliminary information, compounds in this class are expected to be biodegradable. ontosight.aithermofisher.com The final environmental fate would be its breakdown into simpler molecules like carbon dioxide, water, and biomass, reducing long-term persistence and accumulation. |

A comprehensive LCA would quantify the inputs (energy, raw materials) and outputs (emissions, waste) at each stage to provide a complete environmental footprint. The sustainability of this compound is greatly enhanced by sourcing its succinic anhydride component from renewable feedstocks and utilizing energy-efficient synthetic methods.

Future Research Directions and Interdisciplinary Prospects

Exploration of Hexadec-2-enylsuccinic Anhydride (B1165640) in Advanced Catalysis

The unique molecular architecture of Hexadec-2-enylsuccinic anhydride, specifically its anhydride group, presents untapped opportunities in the realm of advanced catalysis. The reactive anhydride ring can act as a versatile precursor or building block in the synthesis of novel catalyst systems.

Future research will likely focus on several key areas: